REACTION_CXSMILES
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NC1C=CC(S(CC)(=O)=O)=C(C=1)C#N.[CH:15]([S:18]([C:21]1[CH:28]=[CH:27][C:26]([N+:29]([O-])=O)=[CH:25][C:22]=1[C:23]#[N:24])(=[O:20])=[O:19])([CH3:17])[CH3:16]>>[NH2:29][C:26]1[CH:27]=[CH:28][C:21]([S:18]([CH:15]([CH3:17])[CH3:16])(=[O:20])=[O:19])=[C:22]([CH:25]=1)[C:23]#[N:24]
|
Conditions are dynamic
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1
|
Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
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product
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Smiles
|
NC=1C=CC(=C(C#N)C1)S(=O)(=O)C(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 530 mg | |
YIELD: PERCENTYIELD | 95% | |
YIELD: CALCULATEDPERCENTYIELD | 95.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |